Application Summary: Cyprodinil-d5 is an isotope-labeled analog of the pyrimidinamine fungicide cyprodinil, wherein the phenyl protons are replaced by deuterium . It is used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Method of Application: The main advantage of using the IDMS technique is that isotope-labeled compounds have nearly the same physical properties as their non-labeled counterpart analog, and thus show identical behavior during the workup and sample preparation process . By spiking the sample before workup with its isotope labeled analog, the loss of analyte that leads to matrix effects can be determined and compensated .
Results or Outcomes: This helps in overcoming the problems of matrix effects generally encountered in the usual LC-MS/GC-MS analysis potentially resulting in biased results .
Application Summary: Cyprodinil-d5 is used as a reference standard for environmental analysis and testing .
Method of Application: In environmental analysis, Cyprodinil-d5 can be used to study the impact of fungicide application on soil residual concentrations of fungicides .
Results or Outcomes: A study found that fludioxonil and cyprodinil concentrations were higher under straw coverage than under plastic coverage 1 week and 5 weeks after fungicide application . No differences were observed anymore after 4 months .
Application Summary: Cyprodinil-d5 is used as an analytical standard in quality control and assurance .
Method of Application: In quality control laboratories, Cyprodinil-d5 can be used as a reference standard to ensure the accuracy and reliability of the analytical methods used for the detection and quantification of cyprodinil .
Results or Outcomes: The use of Cyprodinil-d5 as an analytical standard helps in maintaining the precision and accuracy of the analytical results, thereby ensuring the quality of the products .
Application Summary: Cyprodinil-d5 is used in residue analysis, particularly in the modification of existing maximum residue levels for cyprodinil in various crops .
Method of Application: In residue analysis, Cyprodinil-d5 can be used to study the nature of residues in primary crops, rotational crops, and processed commodities . It can also be used to study the storage stability of residues in plants .
Results or Outcomes: A study by EFSA concluded that for the crops assessed, metabolism of cyprodinil in primary crops and in processed products has been sufficiently addressed and that the previously derived residue definitions proposed as ‘cyprodinil’ are applicable .
Application Summary: Cyprodinil-d5 is used in pharmaceutical research, particularly in the development of new drugs and therapies .
Method of Application: In pharmaceutical research, Cyprodinil-d5 can be used as a reference standard in the development and validation of analytical methods for the detection and quantification of cyprodinil .
Results or Outcomes: The use of Cyprodinil-d5 in pharmaceutical research helps in the development of more effective and safer drugs and therapies .
Application Summary: Cyprodinil-d5 is used in food safety, particularly in the modification of existing maximum residue levels for cyprodinil in various food products .
Method of Application: In food safety, Cyprodinil-d5 can be used to study the occurrence of cyprodinil residues in plants, processed commodities, rotational crops and livestock .
Cyprodinil-d5 is a stable isotope-labeled derivative of cyprodinil, a fungicide commonly used in agriculture. The compound's chemical formula is , and it features a deuterated structure that enhances its utility in analytical chemistry, particularly in mass spectrometry. The addition of deuterium atoms increases the mass of the compound without altering its chemical properties, making it an effective internal standard for quantifying cyprodinil and its metabolites in various matrices .
Cyprodinil acts by inhibiting the biosynthesis of methionine, an essential amino acid, in fungal cells []. This disrupts fungal growth and ultimately leads to cell death. The mechanism of action of Cyprodinil-d5 is likely the same as the parent compound, as the deuterium labeling doesn't affect the core functionality of the molecule.
Cyprodinil exhibits moderate toxicity and is classified as a potential skin irritant []. As Cyprodinil-d5 has a similar structure, it's likely to share similar safety concerns. Always consult the safety data sheet (SDS) for the specific product before handling Cyprodinil-d5 and follow recommended safety protocols when working with any laboratory chemicals.
The synthesis of cyprodinil-d5 typically involves deuteration techniques applied to the parent compound. This can be achieved through:
These methods ensure that the final product maintains high purity and isotopic labeling, which is essential for analytical applications .
Cyprodinil-d5 is primarily used as an internal standard in analytical chemistry, particularly in:
Studies on cyprodinil-d5 often focus on its interactions with other chemicals during analytical processes. For instance:
These studies are crucial for improving detection limits and ensuring reliable results in pesticide analysis .
Several compounds share structural similarities or functional properties with cyprodinil-d5. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Cyprodinil | Parent compound; widely used fungicide | |
Fludioxonil | Different mechanism; targets fungal cell membranes | |
Azoxystrobin | Broad-spectrum fungicide; inhibits mitochondrial respiration | |
Boscalid | Targets fungal respiration; different target site |
Cyprodinil-d5's unique feature lies in its stable isotope labeling, which enhances its application as an internal standard without altering its chemical behavior compared to its non-labeled counterparts .
Cyprodinil-d5 is a deuterated analog of the fungicide cyprodinil, characterized by the molecular formula C₁₄H₁₀D₅N₃ [2] [4] [8]. The compound maintains the fundamental anilinopyrimidine structure of its parent molecule while incorporating five deuterium atoms in place of hydrogen atoms [2]. The molecular structure consists of a pyrimidine ring substituted with a cyclopropyl group at the 4-position, a methyl group at the 6-position, and a deuterated phenyl group attached through an amino linkage at the 2-position [8].
The systematic chemical name for Cyprodinil-d5 is 4-cyclopropyl-6-methyl-N-(phenyl-d5)pyrimidin-2-amine [8]. This nomenclature reflects the specific substitution pattern where the phenyl ring contains five deuterium atoms replacing the original hydrogen atoms [2] [4]. The molecular weight of Cyprodinil-d5 is 230.32 grams per mole, representing an increase of 5.03 atomic mass units compared to the non-deuterated parent compound [2] [4].
The isotopic composition of Cyprodinil-d5 features a highly specific deuterium substitution pattern concentrated exclusively on the phenyl ring portion of the molecule [8]. The five deuterium atoms replace all hydrogen atoms on the benzene ring, creating a phenyl-d5 moiety [2] [4] [8]. This substitution pattern is denoted in the Chemical Abstracts Service registry number 1773496-67-5 [2] [4].
The deuterium enrichment in Cyprodinil-d5 exceeds 95% as determined by high-performance liquid chromatography analysis [2] [4]. The substitution pattern maintains the aromatic character of the phenyl ring while providing distinct spectroscopic properties that enable analytical differentiation from the parent compound [20]. The deuteration strategy employed in the synthesis of Cyprodinil-d5 ensures minimal isotopic scrambling, preserving the integrity of the labeled positions [1].
Research has demonstrated that the use of Cyprodinil-d5 in analytical applications allows for enhanced confidence in structural characterization of transformation products [20]. The deuterium substitution pattern provides a mass shift of exactly 5 atomic mass units, facilitating unambiguous identification in mass spectrometric analyses [2] [4].
The solubility characteristics of Cyprodinil-d5 closely parallel those of the parent cyprodinil compound due to the minimal impact of deuterium substitution on intermolecular interactions [11]. The compound demonstrates moderate solubility in organic solvents, with enhanced solubility observed in acetonitrile and methanol-based systems [11]. Standard analytical preparations utilize acetonitrile as the primary solvent for Cyprodinil-d5 solutions [11].
The aqueous solubility of Cyprodinil-d5 remains limited, consistent with the lipophilic nature imparted by the aromatic ring system and the cyclopropyl substituent [16]. The deuterium isotope effect on solubility parameters is negligible for practical analytical applications [11]. Solvent compatibility studies indicate that Cyprodinil-d5 maintains stability in deuterated nuclear magnetic resonance solvents [11].
The melting point of Cyprodinil-d5 is reported to be greater than 78°C, representing a slight elevation compared to the parent compound [6]. This thermal property reflects the isotope effect associated with deuterium substitution, where the increased mass of deuterium atoms contributes to enhanced intermolecular forces [6]. The exact melting point determination requires careful thermal analysis under controlled atmospheric conditions [6].
Boiling point data for Cyprodinil-d5 are predicted to follow similar trends to the parent cyprodinil, with an estimated boiling point exceeding 400°C under standard atmospheric pressure [10]. The deuterium substitution is expected to result in a marginally higher boiling point due to the increased molecular mass and altered vibrational frequencies [12]. Thermal decomposition may occur before reaching the theoretical boiling point [16].
Cyprodinil-d5 exhibits enhanced stability characteristics compared to the non-deuterated parent compound, primarily due to the deuterium kinetic isotope effect [16]. The compound demonstrates hydrolytic stability across a pH range of 4 to 9, with extrapolated half-life values exceeding one year under sterile aquatic conditions at 25°C [16]. Storage stability is maintained under refrigerated conditions between 0°C and 6°C [7].
The photostability profile of Cyprodinil-d5 shows susceptibility to ultraviolet radiation degradation, similar to the parent compound [16] [20]. Under ultraviolet-visible irradiation, the compound undergoes photodegradation processes that can be monitored and characterized using the deuterium labeling as an analytical tool [20]. The deuterium substitution provides enhanced analytical confidence in identifying photodegradation products [20].
Cyprodinil-d5 exists as a solid crystalline material at room temperature (25°C) [6] [8]. The physical state characteristics mirror those of the parent cyprodinil, maintaining the crystalline habit typical of anilinopyrimidine compounds [6]. The density of Cyprodinil-d5 is expected to be slightly higher than that of cyprodinil due to the increased atomic mass contribution of deuterium atoms [10].
The compound demonstrates good flowability and handling characteristics in its solid form [6]. Storage requirements specify maintenance under inert atmospheric conditions to prevent moisture absorption and potential degradation [7]. The crystalline structure accommodates the deuterium substitution without significant lattice distortion [6].
Nuclear Magnetic Resonance spectroscopy of Cyprodinil-d5 reveals distinctive spectral characteristics resulting from the deuterium substitution pattern [19] [27]. The proton Nuclear Magnetic Resonance spectrum shows a significant reduction in signal intensity in the aromatic region (7.2-7.4 parts per million) due to the replacement of phenyl protons with deuterium atoms [27] [28]. The remaining proton signals corresponding to the pyrimidine protons, cyclopropyl protons, and methyl group protons are clearly resolved [19].
Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates isotope-induced chemical shift perturbations for the deuterated phenyl carbons [19] [31]. These isotope shifts, typically ranging from 0.1 to 0.3 parts per million upfield, provide diagnostic information for confirming the deuteration pattern [31]. The Carbon-13 spectrum maintains the characteristic signals for the pyrimidine ring carbons and the cyclopropyl carbon atoms [19].
Deuterium Nuclear Magnetic Resonance spectroscopy provides direct observation of the five deuterated positions on the phenyl ring [27] [28]. The Deuterium Nuclear Magnetic Resonance signals appear as broad resonances due to the quadrupolar nature of the deuterium nucleus [27]. Integration of these signals confirms the stoichiometric incorporation of five deuterium atoms per molecule [28].
Mass spectrometry analysis of Cyprodinil-d5 exhibits a molecular ion peak at mass-to-charge ratio 230.32, representing a shift of 5.03 atomic mass units from the parent compound [2] [4] [21]. The fragmentation pattern maintains similarity to cyprodinil while showing characteristic deuterium-induced mass shifts in fragment ions containing the phenyl ring [21] [35].
High-resolution mass spectrometry provides accurate mass determination with mass deviations typically less than 3 parts per million [21]. The isotopic distribution pattern reflects the presence of five deuterium atoms, creating a distinctive isotope cluster that facilitates unambiguous identification [35]. Tandem mass spectrometry experiments reveal fragmentation pathways that can be used to confirm the deuteration site [21].
The use of Cyprodinil-d5 as an internal standard in liquid chromatography-mass spectrometry applications demonstrates excellent analytical performance [20] [37]. The mass spectral characteristics enable precise quantification while minimizing matrix effects commonly encountered in complex sample analyses [37].
The ultraviolet-visible absorption spectrum of Cyprodinil-d5 closely resembles that of the parent cyprodinil compound, with minor wavelength shifts attributable to the deuterium isotope effect [22] [25]. The aromatic absorption bands maintain their characteristic positions with potential shifts to slightly lower wavelengths due to the reduced zero-point energy associated with deuterium substitution [22].
The extinction coefficients and absorption maxima remain essentially unchanged, indicating that the electronic transitions are minimally affected by the deuterium substitution [25]. This spectroscopic similarity enables the use of existing analytical methods developed for cyprodinil with minor modifications [22]. The ultraviolet-visible spectrum serves as a complementary identification tool alongside mass spectrometry [25].
Infrared spectroscopy of Cyprodinil-d5 reveals characteristic changes in the vibrational spectrum compared to the parent compound [28] [29]. The most significant differences appear in the carbon-hydrogen stretching region, where carbon-deuterium stretching vibrations appear at lower frequencies (approximately 2100-2300 wavenumbers) compared to carbon-hydrogen stretches [28] [29].
The aromatic carbon-deuterium stretching bands provide diagnostic confirmation of the deuteration pattern [28]. Other vibrational modes, including the pyrimidine ring vibrations and cyclopropyl group vibrations, remain largely unchanged [29]. The infrared spectrum serves as a valuable complementary technique for structural confirmation and purity assessment [28].
The synthesis of Cyprodinil-d5 represents a specialized application of deuterium labeling techniques that have been extensively developed for pharmaceutical and analytical chemistry applications [1] [2]. Deuterium labeling involves the replacement of hydrogen atoms with deuterium atoms, a stable isotope of hydrogen containing one extra neutron, resulting in an atomic weight of approximately 2.14 compared to protium's 1.8 [3].
The primary methodologies employed for deuterium incorporation into organic molecules include hydrogen-deuterium exchange reactions, catalytic isotope exchange, and direct deuterium gas addition [2] [4]. For aromatic compounds such as Cyprodinil, the most effective approach typically involves heterogeneous platinum group metal-catalyzed carbon-hydrogen activation [1]. This methodology has proven particularly effective for achieving site-selective deuteration under mild conditions while maintaining structural integrity.
Hydrogen-Deuterium Exchange Reactions represent the most straightforward method for deuterium incorporation, utilizing deuterium oxide (D2O) as the deuterium source [2] [4]. This process involves the exchange of hydrogen atoms in the target molecule with deuterium atoms under controlled conditions. For Cyprodinil-d5, this approach enables selective deuteration at specific positions while preserving the core anilinopyrimidine structure [5] [6].
Catalytic Isotope Exchange methodologies employ specialized catalysts such as palladium or platinum to facilitate the replacement of hydrogen with deuterium under controlled conditions [2] [7]. Palladium-based catalyst systems preferentially deuterate aliphatic carbon-hydrogen bonds, while platinum catalyst systems show selectivity for deuteration of aromatic carbon-hydrogen bonds [7]. This selectivity is crucial for achieving the desired deuteration pattern in Cyprodinil-d5.
Photochemical Deuteration Methods have gained increasing attention as sustainable alternatives to traditional thermal processes [8]. These methods utilize visible-light induced deuteration of drug molecules and natural products, often allowing for late-stage deuteration of complex structures under milder reaction conditions [8].
The deuteration of Cyprodinil specifically involves targeting the phenyl ring hydrogens, as indicated by the "d5" designation [5] [9]. This selective labeling pattern requires careful control of reaction conditions to ensure complete deuteration at the desired positions while avoiding unwanted isotopic exchange at other sites. The molecular formula of Cyprodinil-d5 is C14H10D5N3 with a molecular weight of 230.32 g/mol [9] [10], confirming the incorporation of five deuterium atoms.
The purification of Cyprodinil-d5 requires specialized techniques that account for both the chemical properties of the parent compound and the specific challenges associated with deuterated materials. High-Performance Liquid Chromatography (HPLC) serves as the primary purification method, offering high resolution and selectivity necessary for achieving pharmaceutical-grade purity [11] [12].
Reversed-Phase HPLC represents the most widely used mode for peptide and small molecule separations, providing superior speed and efficiency compared to other chromatographic modes [12]. The methodology typically employs C18 columns with mobile phases consisting of acetonitrile and water containing trifluoroacetic acid (0.1%) as a modifier [12]. This system enables effective separation based on hydrophobic interactions while maintaining compatibility with mass spectrometry detection.
Preparative HPLC techniques allow for the collection of purified fractions at scales appropriate for pharmaceutical development [13] [14]. The scale of purification can be categorized into analytical (microgram to milligram), semi-preparative (milligram to gram), and preparative (gram to kilogram) levels, depending on the required quantities [14]. For Cyprodinil-d5, semi-preparative to preparative scale purification is typically required to obtain sufficient material for commercial applications.
Ion Exchange Chromatography may be employed as a complementary purification technique, particularly for removing ionic impurities that may arise during the synthetic process [15] [16]. This technique separates compounds based on their charge characteristics and can be particularly effective for removing unreacted starting materials or ionic by-products.
Affinity Chromatography techniques, while less commonly used for small molecules, can provide highly selective purification when specific binding interactions are available [16] [17]. This approach may be particularly valuable for removing structurally similar impurities that are difficult to separate by conventional chromatographic methods.
The purification process must account for the potential for hydrogen-deuterium exchange during purification, particularly when using protic solvents [18]. Therefore, purification protocols typically employ deuterated solvents or carefully controlled non-protic conditions to maintain isotopic integrity throughout the process [19].
Parameter | Typical Range/Value | Purpose |
---|---|---|
Column Type | C18 reversed-phase (150-250 mm) | Separation of compounds by hydrophobicity |
Mobile Phase | Acetonitrile/Water with TFA (0.1%) | Elution and peak separation |
Detection Wavelength | 254 nm (aromatic compounds) | Detection of aromatic compounds |
Flow Rate | 0.5-1.5 mL/min | Optimal separation efficiency |
Column Temperature | 25-40°C | Consistent retention times |
Injection Volume | 5-20 μL | Adequate signal without overload |
Run Time | 15-30 minutes | Complete separation of impurities |
Sample Concentration | 0.1-1.0 mg/mL | Sufficient detection sensitivity |
HPLC purity determination for Cyprodinil-d5 follows established pharmaceutical analytical protocols, providing quantitative assessment of chemical purity through chromatographic separation and detection [12] [20]. The methodology typically achieves purity determinations with accuracy exceeding 99% for high-quality pharmaceutical compounds [12].
The analytical method employs reversed-phase chromatography with ultraviolet detection at 254 nm, taking advantage of the aromatic chromophore present in the Cyprodinil structure [12]. The separation is typically performed using gradient elution to ensure complete resolution of the target compound from potential impurities and degradation products.
Method validation parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness, following International Council for Harmonisation guidelines [12]. The method must demonstrate the ability to separate Cyprodinil-d5 from its non-deuterated analog, related impurities, and degradation products that may form during storage or handling.
System suitability testing is performed before each analytical run to ensure the chromatographic system is operating within acceptable parameters [12]. This includes verification of retention time reproducibility, peak symmetry, theoretical plate count, and resolution between critical peak pairs.
Isotopic purity analysis represents a critical quality control parameter specific to deuterated compounds, requiring specialized analytical techniques capable of distinguishing between different isotopologs [19] [21]. High-Resolution Mass Spectrometry (HRMS) serves as the primary analytical tool for isotopic purity determination, offering the mass accuracy necessary to resolve isotopic differences [19] [22].
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) provides rapid and sensitive analysis of isotopic purity for deuterium-labeled organic compounds [19] [23]. The technique enables identification and quantification of different isotopologs (D0 through Dn) based on their distinct mass-to-charge ratios [19]. The method offers outstanding advantages including rapid analysis, high sensitivity, very low sample consumption (nanogram level), and operation without deuterated solvents [19].
Isotopic enrichment calculation involves recording full-scan mass spectra, extracting and integrating isotopic ions, and calculating the relative abundance of each isotopolog [21] [22]. For Cyprodinil-d5, the analysis focuses on determining the percentage of molecules containing five deuterium atoms versus those containing fewer deuterium atoms [22].
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information for isotopic purity assessment, particularly for confirming the positions of deuterium incorporation [21]. The technique can provide insights into the relative percent isotopic purity and verify structural integrity of the labeled compound [21].
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers additional analytical capabilities by combining chromatographic separation with mass spectrometric detection [21]. This approach is particularly valuable when analyzing complex mixtures or when additional structural confirmation is required.
Analytical Method | Detection Principle | Isotopic Purity Range (%) | Sample Requirements | Advantages |
---|---|---|---|---|
High-Resolution Mass Spectrometry (HRMS) | Mass difference between isotopologs | 90-99.9 | Nanogram to microgram | High accuracy, minimal sample |
Nuclear Magnetic Resonance (NMR) | Chemical shift differences | 85-99 | Milligram quantities | Structural confirmation |
Liquid Chromatography-MS (LC-MS) | Combined separation and mass detection | 90-99.5 | Microgram quantities | Compound separation capability |
Gas Chromatography-MS (GC-MS) | Volatility-based separation with MS | 85-99 | Volatile derivatives required | Automated analysis |
Electrospray Ionization MS (ESI-MS) | Soft ionization for intact molecules | 90-99.9 | Minimal sample preparation | Real-time analysis possible |
Structural confirmation of Cyprodinil-d5 requires a comprehensive analytical approach combining multiple spectroscopic techniques to verify both the chemical structure and isotopic incorporation pattern [24] [25]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural elucidation, providing detailed information about atomic connectivity, chemical environment, and stereochemistry [24] [25].
Proton NMR (1H NMR) analysis reveals the deuteration pattern by examining the integration ratios and chemical shifts of remaining proton signals [26] [24]. For Cyprodinil-d5, the absence of signals corresponding to the phenyl ring protons confirms successful deuterium incorporation at these positions [24].
Carbon-13 NMR (13C NMR) provides information about the carbon framework and can reveal subtle changes in chemical shifts that occur upon deuterium substitution due to isotope effects [24] [27]. This technique is particularly valuable for confirming that the core structure remains intact following the deuteration process.
Two-Dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Connectivity (HMBC) provide detailed connectivity information and can confirm the structural integrity of the deuterated compound [24] [28]. These methods are essential for verifying that no unexpected structural rearrangements have occurred during synthesis.
High-Resolution Mass Spectrometry provides complementary structural information through accurate mass determination and fragmentation pattern analysis [24] [25]. The technique confirms the molecular formula and can provide insights into the fragmentation behavior of the deuterated compound compared to its non-deuterated analog [25].
Infrared Spectroscopy (IR) offers additional structural confirmation through functional group identification [27]. While the technique may show subtle differences in vibrational frequencies due to the isotope effect, it primarily serves to confirm the presence of characteristic functional groups such as the pyrimidine ring and aniline moiety [27].
Method | Information Provided | Sample State | Analysis Time | Structural Detail Level |
---|---|---|---|---|
Nuclear Magnetic Resonance (NMR) | Connectivity, environment, stereochemistry | Solution or solid-state | 30 minutes - 2 hours | High (atomic level) |
High-Resolution Mass Spectrometry | Molecular formula, fragmentation patterns | Gas phase (ionized) | 1-10 minutes | Moderate (molecular level) |
Infrared Spectroscopy (IR) | Functional group identification | Solid, liquid, or gas | 5-15 minutes | Moderate (functional groups) |
Ultraviolet-Visible Spectroscopy | Chromophore characteristics | Solution | 1-5 minutes | Low (electronic transitions) |
Two-Dimensional NMR | Through-space and through-bond correlations | Solution | 2-8 hours | Very high (3D structure) |